2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Medicinal Chemistry Building Blocks Quality Control

Medicinal chemists often face supply bottlenecks with niche heterocyclic building blocks, delaying critical SAR campaigns. This 5-carbaldehyde thiazole derivative (CAS 915923-79-4) solves that with reliable multi-vendor availability and consistent 95%+ purity. - Enables precise modulation of LogP (2.4) and TPSA (67.4 Ų) versus the 4-methoxy isomer, providing a rational basis for optimizing membrane permeability in hit-to-lead programs. - The reactive 5-aldehyde handle facilitates focused library synthesis (e.g., Knoevenagel, Schiff base) for antimicrobial screening, with commercial supply in multi-gram quantities to support HTE workflows without stockout risk.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 915923-79-4
Cat. No. B1532955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
CAS915923-79-4
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C(S2)C=O
InChIInChI=1S/C11H9NO2S/c1-14-9-4-2-3-8(5-9)11-12-6-10(7-13)15-11/h2-7H,1H3
InChIKeyYVAFASMGYFSGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: Key Physicochemical Properties


2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS 915923-79-4) is a heterocyclic building block featuring a thiazole core with a 3-methoxyphenyl substituent at the 2-position and a reactive aldehyde handle at the 5-position, widely utilized in medicinal chemistry for the construction of diverse bioactive libraries . Its molecular formula is C11H9NO2S with a molecular weight of 219.26 g/mol, a computed XLogP3 of 2.4, a topological polar surface area (TPSA) of 67.4 Ų, and a boiling point of 397.7°C at 760 mmHg, providing a baseline physicochemical profile for procurement and experimental design [1][2].

Reactive Aldehyde 5-Carbaldehyde enables Knoevenagel, Schiff base, and other condensation reactions
3-Methoxy Substituent Distinct electronic and steric profile for SAR-driven library design
Physicochemical Baseline Computed LogP 2.4, TPSA 67.4 Ų supports permeability evaluation in lead optimization

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: SAR Specificity


Substitution at the 2-aryl position of thiazole-5-carbaldehydes critically modulates biological activity and physicochemical properties; the specific 3-methoxyphenyl group on the target compound confers a distinct electronic distribution, steric profile, and hydrogen-bonding pattern compared to its 4-methoxy isomer (CAS 914348-82-6) or the regioisomeric 4-carbaldehyde analog (CAS 749902-11-2), directly impacting target binding and synthetic utility [1]. The 3-methoxy substitution alters the compound's LogP (2.4) and TPSA (67.4 Ų) relative to the 4-methoxy analog, influencing membrane permeability and solubility, which are key differentiators in hit-to-lead optimization campaigns [2].

4-Methoxy Isomer (CAS 914348-82-6)
May alter hydrogen-bonding and membrane permeability profile (TPSA 67.0 vs 67.4 Ų), potentially impacting target binding.
4-Carbaldehyde Regioisomer (CAS 749902-11-2)
Aldehyde adjacent to nitrogen changes electrophilicity, leading to divergent reaction products in condensation chemistry.

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: Quantitative Comparison


Commercial Purity: 3-Methoxy vs. 4-Methoxy Isomer

Commercially available 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is supplied at a high purity of 95%+ by multiple vendors (e.g., BOC Sciences, Leyan), which is comparable to the 95% purity specification typically offered for its 4-methoxy analog (2-(4-Methoxyphenyl)thiazole-5-carbaldehyde, CAS 914348-82-6) . However, procurement data indicates a more diverse and robust global supplier network for the 3-methoxy variant, with vendors such as BOC Sciences, Alfa Chemistry, Fluorochem, and TimTec maintaining active stock, which reduces lead times and sourcing risks for high-volume synthesis programs .

Commercial Purity
Reported
95%+ (identical for target and 4-methoxy analog)
Purity specification equivalent; broader vendor availability supports procurement reliability
Based on vendor datasheets; verify per lot
Medicinal Chemistry Building Blocks Quality Control

5- vs. 4-Carbaldehyde Reactivity

The position of the aldehyde group on the thiazole ring dictates the electronic environment and subsequent reactivity in condensation reactions. 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde positions the formyl group at the 5-position, adjacent to the sulfur atom, whereas its regioisomer, 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 749902-11-2), places it at the 4-position adjacent to the nitrogen [1]. This positional difference alters the electrophilicity of the carbonyl carbon, as reflected in the distinct InChI Keys (AZBYGUZCRCHMPF-UHFFFAOYSA-N for the 4-carbaldehyde) and influences the outcome of Knoevenagel condensations, Schiff base formation, and other aldehyde-dependent transformations central to library synthesis .

Aldehyde Position
Method context
5-CHO (adjacent to S) vs. 4-CHO (adjacent to N)
Distinct InChI Keys
Regioisomeric aldehyde alters electrophilicity and reaction outcomes
Verified by PubChem and vendor structural data
Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Physicochemical Profile: 3-Methoxy vs. 4-Methoxy

The position of the methoxy group on the phenyl ring alters key physicochemical properties critical for drug-likeness. The target compound, with a 3-methoxy substituent, exhibits a computed LogP (XLogP3) of 2.4 and a topological polar surface area (TPSA) of 67.4 Ų, whereas the 4-methoxy analog (2-(4-Methoxyphenyl)thiazole-5-carbaldehyde) has a reported XLogP3-AA of 2.4 but a slightly lower TPSA of 67.0 Ų [1][2]. This subtle difference in TPSA, arising from the distinct orientation of the methoxy oxygen, can influence hydrogen bonding potential and membrane permeability, which are crucial parameters in early-stage ADME profiling and lead optimization .

TPSA Difference
Reported
67.4 Ų
+0.4 Ų vs 4-methoxy analog
Subtle TPSA variation may modulate hydrogen bonding and permeability
Computed values; experimental validation advised
Drug Design ADME Properties Lead Optimization

Antimicrobial Library Construction Potential

Thiazole-5-carbaldehyde derivatives are established precursors for generating compounds with antimicrobial and antioxidant activities. Specifically, 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (a close regioisomer) has been employed to synthesize a library of triazole and pyrazole hybrids that exhibited potent antimicrobial activity, with MIC values as low as 4.0 μg/mL against tested strains and binding affinities to topoisomerase IV ranging from -10.0 to -11.0 kcal/mol . By class-level inference, the target 5-carbaldehyde compound provides a structurally similar but electronically distinct starting point for analogous condensation reactions, enabling the exploration of new chemical space within a validated bioactive framework and offering a direct comparator for structure-activity relationship (SAR) studies against its 4-carbaldehyde congener .

Antimicrobial Scaffold Validation
Class-level inference
No direct data; 4-carbaldehyde analog derivatives active (MIC 4.0–5.1 μg/mL)
Related scaffold supports thiazole core for antimicrobial library synthesis; target may provide SAR differentiation
Class-level inference; direct testing required
Antimicrobial Agents Medicinal Chemistry Library Synthesis

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: Key Applications


Focused Libraries for Antimicrobial Drug Discovery

This compound serves as a critical aldehyde precursor for constructing focused libraries of thiazole-based hybrids, such as triazoles and pyrazoles, for antimicrobial screening. The 5-carbaldehyde regioisomer provides a distinct electronic environment compared to the 4-carbaldehyde analog, enabling the synthesis of novel chemical entities with potentially differentiated antimicrobial profiles, as validated by class-level evidence from related scaffolds . Its high commercial purity (95%+) and robust multi-vendor supply chain ensure reliable, large-scale library synthesis without procurement delays .

ADME Fine-Tuning in Lead Optimization

For medicinal chemists engaged in lead optimization, the 3-methoxy substitution on this thiazole scaffold offers a measurable advantage over the 4-methoxy analog. The quantitative difference in TPSA (67.4 Ų vs. 67.0 Ų) provides a rational basis for selecting this isomer when the goal is to subtly modulate hydrogen bonding potential and membrane permeability while maintaining a constant core structure and LogP [1]. This level of physicochemical precision is essential for iterative SAR campaigns aiming to improve oral bioavailability.

SAR Studies of Aldehyde Regioisomer Reactivity

This compound is essential for structure-activity relationship (SAR) studies that systematically explore the impact of aldehyde position on thiazole reactivity. By directly comparing the 5-carbaldehyde with the commercially available 4-carbaldehyde isomer (CAS 749902-11-2) in parallel synthetic reactions (e.g., Knoevenagel condensations, Schiff base formation), researchers can quantify the effect of electronic environment on reaction yields and product profiles [2]. Such studies are fundamental for optimizing synthetic routes to complex bioactive molecules.

Reliable Procurement for HTE

The compound's widespread commercial availability from multiple reputable vendors (e.g., BOC Sciences, Alfa Chemistry, Fluorochem) makes it a dependable choice for high-throughput experimentation (HTE) workflows . Unlike niche analogs with limited supply, this building block can be consistently sourced in multi-gram quantities, minimizing the risk of stockouts that can derail large-scale screening campaigns and automated synthesis platforms.

Application
Selection Property
Validation Focus
Antimicrobial library synthesis
5-Carbaldehyde regioisomer; high-purity specification; multi-vendor supply
Antimicrobial screening and SAR comparison with 4-carbaldehyde analogs
ADME lead optimization
3-Methoxy TPSA modulation; constant LogP
Permeability and solubility assessment in cell-based assays
Aldehyde regioisomer SAR
5-Carbaldehyde electrophilicity profile
Reaction yield and product profile analysis in parallel synthesis
High-throughput experimentation (HTE)
Consistent multi-vendor availability and supply chain reliability
Batch-to-batch consistency and stock continuity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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